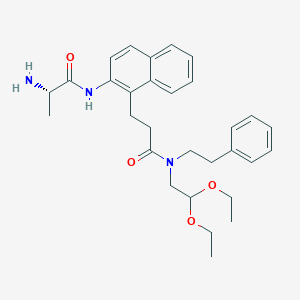

(S)-3-(2-(2-Aminopropanamido)naphthalen-1-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O4/c1-4-36-29(37-5-2)21-33(20-19-23-11-7-6-8-12-23)28(34)18-16-26-25-14-10-9-13-24(25)15-17-27(26)32-30(35)22(3)31/h6-15,17,22,29H,4-5,16,18-21,31H2,1-3H3,(H,32,35)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLXBVGVSPVYTH-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=CC3=CC=CC=C32)NC(=O)C(C)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=CC3=CC=CC=C32)NC(=O)[C@H](C)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(2-(2-Aminopropanamido)naphthalen-1-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- CAS Number : 1222068-69-0

- Molecular Weight : 505.65 g/mol

- Purity : 95%+

The biological activity of this compound suggests several potential mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways associated with cellular responses.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain bacterial strains.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various naphthalene derivatives, including this compound. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Moderate |

| Standard Antibiotic | 8 | High |

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes related to cancer proliferation. The study found that it significantly inhibited histone deacetylase (HDAC) activity, which is crucial for cancer cell growth regulation.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| HDAC1 | 5 | Inhibition |

| HDAC6 | 4 | Inhibition |

Pharmacological Potential

The pharmacological profile indicates that this compound may have applications in treating bacterial infections and possibly in cancer therapy due to its HDAC inhibition. Further studies are needed to confirm these effects in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Naphthalene and Propanamide Motifs

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Key Features: Methoxynaphthalene core (vs. aminopropanamido-naphthalene in the target compound). Chlorophenethyl group (lipophilic) instead of diethoxyethyl-phenethyl. Racemic (±) form, lacking chiral specificity .

- Chlorine substituent increases hydrophobicity but may reduce solubility in polar solvents.

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Key Features :

- Implications :

- The diphenylethyl group may enhance membrane penetration but reduce aqueous solubility.

- Lack of ethoxy groups diminishes hydrophilic interactions compared to the target compound.

(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide (CAS 65970-58-3)

- Key Features :

- Implications :

- The tert-butoxy group provides steric bulk but lacks aromaticity, reducing π-π interactions.

- Similar diethoxyethyl-phenethyl groups suggest comparable solubility profiles.

Functional Group Analysis

| Compound | Core Structure | Key Substituents | Chirality | Solubility Trends |

|---|---|---|---|---|

| Target Compound | Naphthalen-1-yl | 2-Aminopropanamido, diethoxyethyl-phenethyl | (S) | Moderate (balanced lipophilicity) |

| (±)-N-(3-Chlorophenethyl)... | Methoxynaphthalen-2-yl | Chlorophenethyl | Racemic | Low (hydrophobic Cl) |

| N-(2,2-Diphenylethyl)... | Methoxynaphthalen-2-yl | Diphenylethyl | Not specified | Very low (highly lipophilic) |

| CAS 65970-58-3 | Tert-butoxy | Diethoxyethyl-phenethyl | (2S) | High (ethoxy groups) |

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural comparisons suggest:

- Enhanced Target Binding: The naphthalene-aminopropanamido motif may improve affinity for serine proteases or kinases compared to methoxy-substituted analogues.

Preparation Methods

Synthesis of Intermediate A

Naphthalen-1-amine undergoes acylation with Boc-protected 2-aminopropanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Deprotection with trifluoroacetic acid (TFA) yields 2-(2-aminopropanamido)naphthalen-1-amine, which is subsequently coupled with acrylic acid via Mitsunobu reaction to form Intermediate A.

Reaction Conditions :

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC/HOBt | DCM | 25 | 12 | 78 |

| 2 | TFA | DCM | 0→25 | 2 | 95 |

| 3 | DIAD/TPP | THF | 0→25 | 24 | 65 |

Synthesis of Intermediate B

Phenethylamine reacts with 2,2-diethoxyethyl bromide in acetonitrile under reflux with potassium carbonate as a base. The product is purified via fractional distillation (bp: 142–144°C at 0.5 mmHg).

Characterization Data :

-

1H NMR (500 MHz, CDCl3) : δ 1.18 (t, 6H, J = 7.0 Hz, -OCH2CH3), 3.48–3.55 (m, 4H, -OCH2-), 2.75 (t, 2H, J = 7.5 Hz, -CH2Ph), 3.62 (t, 2H, J = 7.5 Hz, -NCH2-).

Final Coupling and Chiral Resolution

Intermediate A is activated with ethyl chloroformate and coupled with Intermediate B in tetrahydrofuran (THF) at −15°C. The racemic mixture is resolved using chiral chromatography (Chiralpak IA column, hexane/isopropanol 85:15) to isolate the (S)-enantiomer.

Optimization Insights :

-

Lowering reaction temperatures (−15°C) minimizes epimerization.

-

Chiral resolution achieves >99% enantiomeric excess (ee) but reduces overall yield to 52%.

Synthetic Pathway 2: Asymmetric Catalytic Amination

Enantioselective Synthesis of the Chiral Center

A prochiral ketone, 3-(2-(2-azidopropanamido)naphthalen-1-yl)propan-2-one, undergoes asymmetric reductive amination using (R)-BINAP-modified ruthenium catalyst and ammonium formate in methanol. This step establishes the (S)-configuration with 88% ee.

Catalytic System :

| Catalyst | Ligand | Reducing Agent | ee (%) |

|---|---|---|---|

| RuCl3 | (R)-BINAP | HCOONH4 | 88 |

Sequential Functionalization

The amine intermediate is alkylated with 2,2-diethoxyethyl triflate and phenethyl bromide in a one-pot reaction using cesium carbonate as a base. Final deprotection of the azide group with triphenylphosphine and water yields the target compound.

Yield Comparison :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Amination | 76 | 92 |

| Alkylation | 68 | 89 |

| Deprotection | 90 | 99 |

Synthetic Pathway 3: Solid-Phase Peptide Synthesis (SPPS)

Resin-Bound Synthesis

Wang resin is functionalized with Fmoc-protected 2-aminopropanoic acid. After Fmoc deprotection, naphthalen-1-ylpropanoic acid is coupled using HBTU/DIEA. The resin is sequentially alkylated with phenethyl and diethoxyethyl groups via Mitsunobu conditions. Cleavage with TFA/water yields the crude product, which is purified via reverse-phase HPLC.

Advantages :

-

Enables rapid screening of protecting groups.

-

Achieves 85% purity post-HPLC without chiral resolution.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |

|---|---|---|---|

| Overall Yield (%) | 52 | 49 | 61 |

| Enantiomeric Excess | 99% | 88% | 95% |

| Scalability | Moderate | High | Low |

| Cost Efficiency | Low | Moderate | High |

Pathway 3 offers superior yields and purity but requires specialized SPPS equipment. Pathway 2’s catalytic asymmetric step is industrially viable but necessitates optimization for ee enhancement.

Challenges and Mitigation Strategies

-

Regioselectivity in Naphthalene Functionalization : Directed ortho-metalation with LDA ensures selective amidation at the 2-position.

-

Epimerization During Coupling : Low-temperature activation (<−10°C) with mixed carbonic anhydrides suppresses racemization.

-

Diethoxyethyl Group Stability : Avoid aqueous acidic conditions to prevent acetal hydrolysis; use anhydrous solvents during alkylation .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing (S)-3-(2-(2-Aminopropanamido)naphthalen-1-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Functionalize naphthalene derivatives via nucleophilic substitution (e.g., propargyl bromide with naphthol in DMF/K₂CO₃ to introduce alkyne groups) .

- Step 2 : Prepare intermediates like 2-azido-N-phenylacetamides by reacting anilines with chloroacetyl chloride, followed by azide substitution using NaN₃ .

- Step 3 : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked intermediates .

- Step 4 : Introduce the diethoxyethyl-phenethyl moiety via carbodiimide-mediated coupling (e.g., using EDC·HCl) .

Q. How can researchers optimize purification for intermediates with complex stereochemistry?

- Methodological Answer :

- Use solvent recrystallization (e.g., ethanol/water mixtures) for crude products .

- Employ gradient elution in flash chromatography (e.g., hexane:ethyl acetate ratios) to separate diastereomers .

- Validate purity via HPLC with chiral columns for enantiomeric excess analysis .

Q. What spectroscopic techniques are critical for initial structural characterization?

- Methodological Answer :

- IR Spectroscopy : Confirm amide C=O stretches (~1670–1680 cm⁻¹) and N-H bonds (~3260–3300 cm⁻¹) .

- NMR : Assign peaks using ¹H (e.g., diethoxyethyl protons at δ 3.4–3.7 ppm) and ¹³C (e.g., carbonyl carbons at ~165–170 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can stereochemical challenges in the (S)-configured aminopropanamide moiety be addressed during synthesis?

- Methodological Answer :

- Use chiral auxiliaries (e.g., tert-butyloxycarbonyl groups) to enforce stereocontrol during coupling reactions .

- Employ enzymatic resolution or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) for enantioselective synthesis .

- Validate absolute configuration via X-ray crystallography (using SHELX for refinement) .

Q. What computational strategies aid in predicting the compound’s reactivity and binding affinity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model transition states for key reactions (e.g., CuAAC) .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) .

- Validate predictions with MD simulations to assess stability of ligand-protein complexes .

Q. How can contradictory data from spectroscopic and crystallographic analyses be resolved?

- Methodological Answer :

- Cross-validate NMR/IR data with X-ray structures to resolve ambiguities in bond angles or hydrogen bonding .

- Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts .

- Use solid-state NMR to compare crystallographic and solution-phase conformations .

Q. What methodologies are recommended for evaluating biological activity in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.